molecular formula C11H14N2O2 B2382971 1-[(3-Nitrophenyl)methyl]pyrrolidine CAS No. 415931-07-6

1-[(3-Nitrophenyl)methyl]pyrrolidine

Cat. No.: B2382971
CAS No.: 415931-07-6
M. Wt: 206.245
InChI Key: YLQHNPWMFVKRHS-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 3-nitrophenylmethyl group

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)methyl]pyrrolidine typically involves the reaction of 3-nitrobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include hydrogen gas and palladium for reduction, potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include 1-[(3-aminophenyl)methyl]pyrrolidine and other derivatives with modified functional groups .

Scientific Research Applications

1-[(3-Nitrophenyl)methyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-[(3-Nitrophenyl)methyl]pyrrolidine can be compared with similar compounds such as:

  • 1-[(3-methyl-4-nitrophenyl)methyl]pyrrolidine
  • 1-[(2-fluoro-4-nitrophenyl)methyl]pyrrolidine
  • 1-[(4-nitrophenyl)methyl]pyrrolidine

These compounds share the pyrrolidine ring and nitrophenyl group but differ in the position and type of substituents on the phenyl ring. The unique structural features of this compound, such as the position of the nitro group, contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQHNPWMFVKRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzylbromide (3 g, 13.9 mmol) in anhydrous THF (30 ml) was added a solution of pyrrolidine (2.3 ml, 27.8 mmol) in anhydrous THF (10 ml) dropwise with stirring. Following the addition the mixture was stirred at ambient temperature overnight. The reaction mixture was filtered. The filter cake was washed with a small volume of anhydrous THF and the filtrate was concentrated to leave the intermediate 1-(3-nitrobenzyl)pyrrolidine as an oil. This oil was dissolved in methanol (50 ml) and three equivalents of both ammonium chloride and sodium sulfide nonahydrate were added. The mixture was heated to reflux for 2 hours. After cooling the mixture was filtered. The filtercake was washed with methanol and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and dried over sodium sulfate. Filtration and evaporation of solvent left 2i quantitatively as yellow crystals.
Quantity
3 g
Type
reactant
Reaction Step One
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2.3 mL
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reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-bromomethyl-3-nitrobenzene (the compound of formula (R), 5 mmol, 1.08 g), pyrrolidine (11 mmol, 0.79 g), and 1.0 mL triethylamine (the compound of formula NRR′R″ wherein R═R′═R″=ethyl) in THF (35 mL) was heated at 60° C. for 1 hour. The reaction mixture was allowed to cool to ambient temperature overnight with stirring. Water was then added to the reaction mixture and the product was extracted into diethyl ether. The ether layer was dried over sodium sulfate, filtered, and evaporated to yield 1.03 g (94%) of 1-(3-nitro-benzyl)-pyrrolidine (the compound of formula (S)) which was used in the following reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-(Bromomethyl)-3-nitrobenzene (51; 5 g, 23.1 mmol) was taken up in 100 mL of anhydrous THF along with pyrrolidine (2.3 mL, 27.72 mmol) and K2CO3 (4.8 g, 34.6 mmol). The reaction mixture was stirred at room temperature for 18 h and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(3-nitrobenzyl)pyrrolidine 52. This material 52 was taken up in 100 mL of absolute EtOH and 10% Pd on C (300 mg) was added. The resulting reaction mixture was stirred at room temperature under 1 atm of hydrogen for 18 h. The mixture was then filtered through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 2.81 g of 3-(pyrrolidin-1-ylmethyl)aniline 53 (70%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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